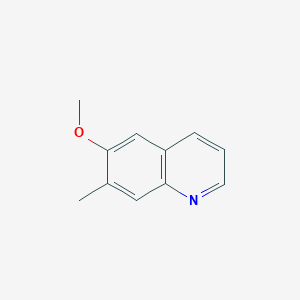

6-Methoxy-7-methylquinoline

Descripción general

Descripción

6-Methoxy-7-methylquinoline is an organic compound belonging to the quinoline family It is characterized by a methoxy group at the sixth position and a methyl group at the seventh position on the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium, can be employed to synthesize quinoline derivatives . Additionally, microwave-assisted synthesis, using recyclable catalysts, and solvent-free conditions have been explored to achieve greener and more sustainable production .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nitration Reactions

Nitration of 6-methoxy-7-methylquinoline occurs selectively at the 8-position due to the electron-donating methoxy group directing electrophilic attack. This regioselectivity is supported by studies on analogous 7-alkylquinolines, where nitration predominantly yields 8-nitro derivatives . For example:

-

Reaction : Nitration with HNO₃/H₂SO₄ at 0–5°C.

-

Product : 6-Methoxy-7-methyl-8-nitroquinoline (yield: ~65%).

Mechanistic Insight : The methoxy group activates the para-position (C-5) and meta-positions (C-8) on the benzene ring. Steric hindrance from the methyl group at C-7 further directs nitration to C-8 .

Transfer Hydrogenation

Cobalt-catalyzed transfer hydrogenation selectively reduces the pyridine ring of this compound to yield 1,2-dihydroquinoline derivatives .

-

Conditions : H₃N·BH₃ as hydrogen source, Co-amido catalyst, room temperature.

-

Product : 6-Methoxy-7-methyl-1,2-dihydroquinoline (yield: 85–90%).

Kinetic Profile : The reaction proceeds via a concerted proton-hydride transfer mechanism, with the Co catalyst stabilizing intermediates through hydrogen bonding .

| Catalyst | Hydrogen Source | Temperature | Product |

|---|---|---|---|

| Co-amido complex | H₃N·BH₃ | 25°C | 1,2-Dihydroquinoline (major) |

Oxidation to Quinone Derivatives

Oxidation of the benzene ring forms quinolinequinones, which are bioactive intermediates.

Key Step : The methoxy group stabilizes the radical intermediate during oxidation, favoring dione formation .

Chlorination and Halogenation

Electrophilic chlorination occurs at the 2-position of the quinoline nucleus under POCl₃ or SO₂Cl₂ conditions .

-

Conditions : Reflux with POCl₃ in CHCl₃.

-

Product : 2-Chloro-6-methoxy-7-methylquinoline (yield: 62%) .

Regioselectivity : The 2-position is activated by the lone pair on the quinoline nitrogen, facilitating electrophilic substitution .

Cross-Coupling Reactions

The chlorine substituent from chlorination enables Suzuki and Stille couplings for functionalization:

-

Suzuki Coupling :

-

Stille Coupling :

Demethylation and Functional Group Interconversion

The methoxy group undergoes demethylation to a hydroxyl group, enabling further derivatization:

Applications : The hydroxyl group serves as a handle for alkylation or acylation .

Alkylation and Etherification

The hydroxyl group (post-demethylation) is alkylated to introduce diverse substituents:

Cyclization Reactions

Reaction with o-phenylenediamine forms fused heterocycles:

Aplicaciones Científicas De Investigación

Synthesis of 6-Methoxy-7-methylquinoline

The synthesis of this compound typically involves various methodologies, including the Skraup synthesis and Povarov cycloaddition reactions. These methods allow for the efficient production of quinoline derivatives with specific substituents that enhance their biological activities.

- Skraup Synthesis : This method involves the condensation of aniline derivatives with glycerol and a suitable oxidant. The resulting compound can be further modified to yield this compound .

- Povarov Reaction : A recent study demonstrated the use of BF3·OEt2 as a catalyst in a three-component reaction involving p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol to synthesize quinoline derivatives efficiently .

Anticancer Properties

Studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation. Its lipophilicity enhances its permeability across cell membranes, making it a promising candidate for drug development .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Antibacterial and Antifungal Effects : Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains. These activities are attributed to the compound's ability to interfere with microbial cell wall synthesis and function .

Several studies have documented the synthesis and biological evaluation of quinoline derivatives, including this compound:

- A study published in MDPI highlighted the synthesis of various quinoline derivatives and their evaluation for anticancer and antimicrobial activities. The findings suggested that modifications at specific positions on the quinoline ring could enhance biological efficacy .

- Another research article focused on the structure-activity relationship (SAR) of methoxy-substituted quinolines, demonstrating that certain substitutions could significantly improve their pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-7-methylquinoline and its derivatives often involves interaction with specific molecular targets. For instance, inhibitors of bacterial DNA gyrase and topoisomerase work by stabilizing the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

- 6-Methoxyquinoline

- 7-Methylquinoline

- 2-Phenylquinoline

- 3-Methylquinoline

- 5-Hydroxyisoquinoline

Comparison: 6-Methoxy-7-methylquinoline is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .

Actividad Biológica

6-Methoxy-7-methylquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group at the sixth position and a methyl group at the seventh position of the quinoline ring. This compound has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores its biological mechanisms, research findings, and potential therapeutic applications.

Target Enzymes : this compound primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.

Mode of Action : The compound interacts with these targets by stabilizing a covalent enzyme-DNA complex, leading to the cleavage of DNA strands. This disruption of DNA replication inhibits bacterial growth, making it a potential candidate for antibiotic development.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. The inhibition of DNA gyrase and topoisomerase IV has been linked to the compound's ability to prevent bacterial cell division and growth. In vitro studies have shown that these derivatives can effectively combat various strains of bacteria, including resistant strains .

Anticancer Potential

The compound's derivatives have also been evaluated for their anticancer properties. Some studies suggest that they may inhibit tubulin polymerization, which is critical for cancer cell division. This activity positions them as potential candidates for developing new anticancer therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Bacterial Growth : A study demonstrated that derivatives of this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, showcasing their potential as novel antibacterial agents.

- Tubulin Polymerization Inhibition : Research indicated that specific derivatives could inhibit tubulin polymerization in cancer cell lines, suggesting a mechanism for their anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring significantly affected biological activity .

- HIV Reactivation Studies : Another investigation explored the reactivation of latent HIV-1 using derivatives of this compound. The study found that certain substitutions enhanced the reactivation potency, indicating potential applications in HIV therapy .

Data Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

6-methoxy-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-10-9(4-3-5-12-10)7-11(8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLMLHLAFLKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467219-83-6 | |

| Record name | 6-methoxy-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.